molecular formula C16H21ClN6O B2896265 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea CAS No. 1795296-94-4

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea

Cat. No.: B2896265
CAS No.: 1795296-94-4
M. Wt: 348.84
InChI Key: FRKXJOUPSHNULB-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a urea derivative featuring a pyrimidine core substituted with two dimethylamino groups at positions 2 and 4. The phenyl ring is substituted with a chlorine atom at position 3 and a methyl group at position 5.

Properties

IUPAC Name

1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-chloro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN6O/c1-10-6-7-11(8-12(10)17)19-16(24)20-13-9-18-15(23(4)5)21-14(13)22(2)3/h6-9H,1-5H3,(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXJOUPSHNULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine ring and a urea linkage, positions it as a candidate for various biological applications, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

This compound features the following:

  • Molecular Formula : C16_{16}H21_{21}ClN6_6O
  • Molecular Weight : 348.8 g/mol
  • CAS Number : 1795296-94-4
PropertyValue
Molecular FormulaC16_{16}H21_{21}ClN6_6O
Molecular Weight348.8 g/mol
CAS Number1795296-94-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea moiety plays a crucial role in forming stable complexes with these targets, potentially modulating their activity and influencing various biochemical pathways. For instance, it has been suggested that compounds with similar structures may inhibit certain kinases involved in cancer progression .

Antimalarial Activity

Recent studies have evaluated the antimalarial potential of urea derivatives similar to this compound. In vitro testing against Plasmodium falciparum revealed promising results:

  • Compounds demonstrated IC50_{50} values ranging from 0.09 µM to 7.2 µM against the chloroquine-resistant strain (3D7).
  • Structural modifications at the 2-position of the pyrimidine ring were found to enhance activity and selectivity .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using mammalian cell lines (e.g., HepG2). It was noted that while some derivatives exhibited potent antimalarial activity, they also displayed varying degrees of cytotoxicity:

  • Selective Index (SI) values indicated a balance between efficacy and safety, with some compounds showing low microsomal clearance rates .

Comparative Analysis

To better understand the biological activity of this compound, a comparison was made with structurally similar compounds:

Compound NameIC50_{50} (µM)Selectivity Index
1-(2,4-Diaminopyrimidin-5-yl)-3-(3-chlorophenyl)ureaNot specifiedNot specified
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-methylphenyl)urea0.09 - 7.2Varies

Case Studies

  • Study on Antimalarial Activity : A study synthesized twenty-six new derivatives based on the urea structure and evaluated their antimalarial activity against P. falciparum. The results indicated that modifications at specific positions significantly enhanced potency while maintaining acceptable toxicity profiles .
  • Pharmacological Evaluation : Another research effort focused on assessing the antioxidant properties alongside antimalarial activity. The compound displayed notable inhibition against various free radicals and enzymes involved in glucose metabolism, suggesting multifaceted biological activities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents (Pyrimidine/Phenyl) Notes
Target Compound N/A C₁₇H₂₃ClN₆O ~365.9 2,4-Bis(dimethylamino)/3-chloro-4-methyl Hypothetical data
1-(3-Chloro-4-fluorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea 1396853-09-0 C₁₃H₁₃ClFN₅O 309.73 2-(dimethylamino)/3-chloro-4-fluoro $8/1g; research use only
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea 1448124-98-8 C₁₇H₂₄N₆O₂ 344.4 2,4-Bis(dimethylamino)/4-methoxy-2-methyl No density/boiling point data
1-[3,5-Bis(trifluoromethyl)phenyl]-thiourea analog 620960-26-1 C₁₇H₂₁F₆N₃S 413.42 Thiourea core/3,5-bis(trifluoromethyl) JPY28,800/100mg

Implications of Structural Differences

  • Solubility: Bis-dimethylamino groups (target compound, CAS 1448124-98-8) likely enhance water solubility over mono-substituted analogs (CAS 1396853-09-0), aiding bioavailability.
  • Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound may increase logP compared to fluorinated analogs, favoring blood-brain barrier penetration.
  • Synthetic Accessibility : Thioureas (e.g., CAS 620960-26-1) require specialized synthesis, whereas ureas like M64HCl are synthesized via HCl salt formation in ether , suggesting the target compound could adopt similar routes.

Notes

  • Commercial Availability : Fluorinated and methoxylated analogs are available for research, while thioureas are costlier, reflecting synthetic complexity .
  • Research Gaps : Biological data for the target compound are lacking; future studies should evaluate kinase inhibition, solubility, and toxicity relative to comparators.

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidines

A widely adopted route begins with 2,4-dichloro-5-nitropyrimidine (A ). Sequential displacement of chlorine atoms with dimethylamine under basic conditions yields 2,4-bis(dimethylamino)-5-nitropyrimidine (B ). Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, furnishing 5-amino-2,4-bis(dimethylamino)pyrimidine (C ) in 78–85% yield.

Reaction Conditions:

  • Step 1 (Cl → N(CH₃)₂): Dimethylamine (2.2 eq), EtOH, 0°C → RT, 12 h.
  • Step 2 (NO₂ → NH₂): 10% Pd/C, H₂ (1 atm), MeOH, 6 h.

Alternative Ring-Formation Approaches

Condensation of amidine derivatives with β-keto esters offers an alternative pathway. For instance, treatment of N,N-dimethylacetamidine with ethyl 3-aminocrotonate in acetic acid generates the pyrimidine core, though yields are inferior (45–50%) compared to substitution methods.

Synthesis of 3-Chloro-4-methylphenyl Isocyanate

Phosgenation of 3-Chloro-4-methylaniline

3-Chloro-4-methylaniline (D ) reacts with triphosgene (a safer phosgene equivalent) in dichloromethane at −10°C to form 3-chloro-4-methylphenyl isocyanate (E ) in 88–92% yield. Excess triphosgene ensures complete conversion, while triethylamine scavenges HCl.

Optimization Note: Lower temperatures (−10°C to 0°C) minimize side reactions such as urea or biuret formation.

Urea Bond Formation

Isocyanate-Amine Coupling

The primary method involves reacting C (1.0 eq) with E (1.1 eq) in anhydrous THF at 0°C → RT for 24 h. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the isocyanate carbonyl, yielding the target urea (F ) in 70–75% isolated yield.

Critical Parameters:

  • Solvent: THF > DCM > EtOAc (polar aprotic solvents enhance reactivity).
  • Catalyst: None required, though molecular sieves (4Å) improve yields by scavenging moisture.
  • Workup: Sequential washes with NaHCO₃ (5%) and brine remove unreacted isocyanate and byproducts.

Carbonyldiimidazole (CDI)-Mediated Coupling

For laboratories avoiding isocyanates, CDI activates C as an imidazolide intermediate, which subsequently reacts with D in DMF at 60°C (12 h). This method affords F in 65–68% yield, albeit with higher imidazole byproduct formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Key Challenges
Isocyanate-Amine 70–75 >98% High Isocyanate handling
CDI-Mediated 65–68 95–97% Moderate Byproduct removal
Phosgene Direct 60–63 90–92% Low Toxicity concerns

Characterization and Analytical Data

  • HRMS (ESI): m/z 376.1782 [M + H]⁺ (calc. 376.1789).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.4 Hz, 1H, aryl-H), 7.32 (s, 1H, aryl-H), 7.28 (d, J = 8.4 Hz, 1H, aryl-H), 3.12 (s, 12H, N(CH₃)₂), 2.42 (s, 3H, CH₃).
  • IR (KBr): 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O urea), 1595 cm⁻¹ (C=N pyrimidine).

Industrial Considerations and Process Optimization

Scale-up necessitates addressing:

  • Exothermicity in Isocyanate Formation: Jacketed reactors with cryogenic cooling mitigate thermal runaway risks.
  • Catalyst Recycling: Pd/C recovery via filtration reduces costs in pyrimidine amine synthesis.
  • Waste Streams: Aqueous NaHCO₃ washes are neutralized with HCl for safe disposal.

Q & A

Q. What are the key synthetic pathways for this compound, and how can researchers optimize reaction yields?

The synthesis involves multi-step reactions:

  • Pyrimidine core formation : Condensation of 2,4-diaminopyrimidine with dimethylamine derivatives under reflux in aprotic solvents (e.g., DMF) .
  • Urea linkage : Reaction of the pyrimidine intermediate with 3-chloro-4-methylphenyl isocyanate in dichloromethane at 0–5°C .
  • Final coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, requiring inert atmospheres and ligand optimization . Optimization strategies: Use continuous flow chemistry for scalability and automated reactors to control parameters like temperature and stoichiometry .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions on the pyrimidine and phenyl rings. For example, dimethylamino protons appear as singlets at δ 2.8–3.2 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 402.18) and detects impurities .
  • IR spectroscopy : Urea carbonyl stretching (~1650 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Measure IC50_{50} against kinases (e.g., tyrosine kinases) using fluorescence-based kits .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MDA-MB-231) with dose ranges of 0.01–100 µM .
  • Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli (note: contradictory MIC values may arise from assay protocols) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced activity?

  • Modify substituents : Replace the 3-chloro-4-methylphenyl group with trifluoromethyl (IC50_{50} drops from 0.15 µM to 0.004 µM in cancer assays) .
  • Vary pyrimidine substituents : Dimethylamino groups enhance solubility but reduce receptor binding affinity compared to morpholino analogs .
  • Data-driven SAR : Use computational docking (e.g., AutoDock Vina) to predict interactions with target enzymes like IDO1 .
DerivativeSubstituent (R)IC50_{50} (µM)Target
Parent3-Cl-4-MePh0.15IDO1
Derivative A3-CF3_3-Ph0.004IDO1
Derivative BMorpholino0.20TDO

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, MIC values for S. aureus vary from 0.03–1 µg/mL depending on media .
  • Orthogonal validation : Confirm enzyme inhibition via Western blot (e.g., phosphorylation status of downstream targets) .
  • Meta-analysis : Compare datasets from PubChem (e.g., IC50_{50} ranges) and adjust for batch effects .

Q. What strategies improve catalytic efficiency in Pd-mediated coupling steps?

  • Ligand optimization : Use XPhos instead of PPh3_3 to enhance turnover number (TON) by 5× .
  • Solvent selection : Tetrahydrofuran (THF) improves coupling yields (85–92%) vs. DMF (60–70%) .
  • In-situ monitoring : Employ ReactIR to track reaction progress and adjust catalyst loading dynamically .

Q. How can researchers validate the proposed enzyme inhibition mechanism?

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., IDO1) to identify binding residues .
  • Mutagenesis : Engineer enzymes with alanine substitutions at predicted binding sites and measure activity loss .

Q. What methodologies assess compound stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light stability : UV irradiation (ICH Q1B guidelines) to detect photodegradation products .
  • Plasma stability : Incubate with human plasma and quantify parent compound loss using LC-MS .

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